α-Keto Isovaleric Acid-13C,d Sodium Salt
Description
Significance of Branched-Chain α-Keto Acids in Biochemical Systems
Branched-chain α-keto acids (BCKAs) are a group of metabolites produced from the initial breakdown of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. nih.govresearchgate.net This first step, a reversible reaction known as transamination, primarily occurs in skeletal muscle. nih.gov The resulting BCKAs are then released into the bloodstream and transported to other tissues, most notably the liver, for further catabolism. nih.gov
These keto acids are not merely metabolic intermediates; they are crucial bioactive molecules. isotope.com They play significant roles in:
Protein Synthesis: BCAAs and their corresponding BCKAs are vital for the creation of new proteins, particularly in muscle tissue. nih.gov
Nitrogen Transport: They act as nitrogen donors, facilitating the transport of nitrogen between tissues, which is essential for processes like gluconeogenesis and neurotransmitter synthesis. researchgate.net
Cellular Signaling: Leucine and its keto acid, α-ketoisocaproate, are particularly noted for activating key signaling pathways that regulate cell growth and proliferation. researchgate.net
The balance of BCAA and BCKA concentrations is critical for metabolic health. nih.gov The irreversible and rate-limiting step in their breakdown is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govwikipedia.org Dysregulation of this enzyme can lead to the accumulation of BCAAs and BCKAs, a condition associated with several metabolic disorders. nih.govwikipedia.org
Properties
CAS No. |
1329835-35-9 |
|---|---|
Molecular Formula |
C5H7NaO3 |
Molecular Weight |
140.096 |
IUPAC Name |
sodium;3-deuterio-3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D; |
InChI Key |
WIQBZDCJCRFGKA-LCPCAMBZSA-M |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Synonyms |
3-Methyl-2-oxobutanoic Acid-13C,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C,d; Sodium 3-Methyl-2-oxobutyrate-13C,d; Sodium Dimethylpyruvate-13C,d; Sodium α-Ketoisovalerate-13C,d; Sodium α-Oxoisovalerate-13C,d; |
Origin of Product |
United States |
Biochemical Roles and Metabolic Intersections of α Keto Isovaleric Acid
Central Position in Branched-Chain Amino Acid Metabolism
The metabolism of branched-chain amino acids (BCAAs), which include valine, leucine (B10760876), and isoleucine, is fundamental for protein synthesis, energy production, and various other physiological processes. healthmatters.io Unlike most other amino acids, the initial steps of BCAA catabolism primarily occur in skeletal muscle. healthmatters.io
α-Keto Isovaleric Acid is a central metabolite formed during the breakdown of the essential amino acid valine. rupahealth.comumaryland.edu The catabolic pathway begins with the transamination of valine, which removes the amino group and produces α-Keto Isovaleric Acid. healthmatters.io This resulting α-keto acid is then further metabolized, primarily in the liver, eventually being converted to succinyl-CoA, which can enter the citric acid cycle for energy production. healthmatters.io The initial breakdown of BCAAs in skeletal muscle involves branched-chain aminotransferase enzymes that form their respective α-keto acids, which are then released into the bloodstream for further metabolism in the liver. healthmatters.io
The reversible conversion between valine and α-Keto Isovaleric Acid is a classic example of a transamination reaction, catalyzed by aminotransferases. wikipedia.org This biochemical process involves the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org In the context of valine metabolism, an aminotransferase enzyme facilitates the transfer of the amino group from valine to an α-keto acid acceptor, thereby forming α-Keto Isovaleric Acid and a new amino acid. wikipedia.orggoogle.com
These reactions are dependent on the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, which acts as an intermediate carrier of the amino group. wikipedia.org The process is a two-stage mechanism. First, the amino group of the amino acid is transferred to the PLP coenzyme on the enzyme, creating the corresponding α-keto acid and a pyridoxamine-5'-phosphate (PMP)-enzyme complex. In the second stage, the amino group is transferred from the PMP-enzyme complex to a different α-keto acid, regenerating the PLP-enzyme complex and forming a new amino acid. wikipedia.org
Table 1: Key Enzymes and Cofactors in α-Keto Isovaleric Acid Transamination
| Component | Role |
| Branched-chain aminotransferases (BCATs) | Catalyze the reversible transamination of valine to α-Keto Isovaleric Acid. researchgate.net |
| Pyridoxal-5'-phosphate (PLP) (Vitamin B6 derivative) | Coenzyme required for aminotransferase activity; acts as an intermediate amino group carrier. wikipedia.org |
| α-Ketoglutarate | A common amino group acceptor in transamination reactions. wikipedia.org |
| Glutamate | The amino acid formed when α-ketoglutarate accepts an amino group. wikipedia.org |
In many organisms, including plants and microorganisms, α-Keto Isovaleric Acid serves as the direct precursor to valine. umaryland.eduresearchgate.net The biosynthesis of valine is a multi-step pathway that culminates in the transamination of α-Keto Isovaleric Acid. researchgate.net This final step is essentially the reverse of the first step in valine catabolism, where an amino group is donated to α-Keto Isovaleric Acid to form valine. researchgate.net The enzyme dihydroxy-acid dehydratase catalyzes a key step in the formation of α-Keto Isovaleric Acid during the biosynthesis of isoleucine and valine. umaryland.edu
Involvement in Ancillary Metabolic Pathways
The metabolic significance of α-Keto Isovaleric Acid extends beyond its immediate role in BCAA metabolism. It serves as a precursor in the biosynthesis of a vital vitamin and contributes to the formation of flavor and aroma compounds in fermented products.
α-Keto Isovaleric Acid is a crucial precursor in the biosynthesis of pantothenic acid, also known as vitamin B5. wikipedia.orgumaryland.edunih.govumaryland.edu This essential vitamin is a component of coenzyme A (CoA), a vital molecule in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. The biosynthetic pathway of pantothenate involves the hydroxymethylation of α-ketoisovalerate to produce ketopantoate, a reaction catalyzed by the enzyme ketopantoate hydroxymethyltransferase. wikipedia.org
During fermentation by yeast and other microorganisms, α-Keto Isovaleric Acid plays a role in the production of fusel alcohols, which are higher alcohols that contribute to the flavor and aroma profiles of alcoholic beverages. nih.govyoutube.com Specifically, α-Keto Isovaleric Acid can be decarboxylated to form isobutyraldehyde (B47883). wikipedia.org This aldehyde is then reduced to isobutyl alcohol, a common fusel alcohol with a characteristic wine-like or ethereal aroma. youtube.com The production of fusel alcohols occurs through the Ehrlich pathway, where amino acids are catabolized into their corresponding α-keto acids, which are then converted to aldehydes and subsequently to alcohols. nih.govescarpmentlabs.com
Table 2: Products Derived from α-Keto Isovaleric Acid in Ancillary Pathways
| Pathway | Intermediate/Enzyme | Final Product | Significance |
| Pantothenate Biosynthesis | Ketopantoate hydroxymethyltransferase | R-Pantothenate (Vitamin B5) | Essential for the synthesis of Coenzyme A. wikipedia.orgnih.gov |
| Fusel Alcohol Production (Ehrlich Pathway) | Decarboxylation | Isobutyl alcohol | Contributes to the flavor and aroma of fermented beverages. wikipedia.orgyoutube.com |
Linkages to De Novo Fatty Acid Synthesis via Branched-Chain Acylcarnitines
The catabolism of α-Keto Isovaleric Acid, the ketoacid derived from the branched-chain amino acid (BCAA) valine, is intricately linked to the de novo synthesis of specific types of fatty acids, particularly branched-chain fatty acids (BCFAs). This connection is not merely a downstream metabolic fate but a sophisticated pathway involving specialized transport mechanisms, highlighting the role of branched-chain acylcarnitines.
The process begins within the mitochondria, where α-Keto Isovaleric Acid undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. While a significant portion of this intermediate is further catabolized for energy, it can also serve as a primer for the synthesis of BCFAs. However, fatty acid synthesis is a cytosolic process. This spatial separation necessitates a transport system to move the branched-chain acyl-CoA units out of the mitochondrial matrix.
This is where the carnitine shuttle system, and specifically branched-chain acylcarnitines, becomes crucial. The system facilitates the transport of acyl groups across the inner mitochondrial membrane, a barrier that is impermeable to acyl-CoA molecules. Carnitine acyltransferases, such as carnitine acetyltransferase (CrAT), catalyze the reversible transfer of the branched-acyl group from coenzyme A to carnitine. nih.gov This reaction converts isobutyryl-CoA into isobutyrylcarnitine, a branched-chain acylcarnitine.
This newly formed acylcarnitine is then transported out of the mitochondria into the cytosol via the carnitine-acylcarnitine translocase (CACT). researchgate.netbiorxiv.org Once in the cytosol, the reaction is reversed by another carnitine acyltransferase, regenerating isobutyryl-CoA and freeing carnitine to be shuttled back into the mitochondria. The cytosolic isobutyryl-CoA is then available as a substrate for the fatty acid synthase (FASN) complex, which elongates the chain to produce monomethyl branched-chain fatty acids (mmBCFAs).
Table 1: Key Molecules in the Transport of α-Keto Isovaleric Acid Metabolites for Fatty Acid Synthesis
| Molecule | Location of Activity | Role |
| α-Keto Isovaleric Acid | Mitochondrial Matrix | Precursor derived from valine catabolism. |
| Isobutyryl-CoA | Mitochondrial Matrix / Cytosol | Product of α-Keto Isovaleric Acid decarboxylation; primer for BCFA synthesis. |
| Carnitine | Mitochondrial Matrix / Cytosol | Acyl group acceptor and carrier molecule. |
| Isobutyrylcarnitine | Intermembrane Space / Cytosol | Transport form of the isobutyryl group across the mitochondrial membrane. |
| Carnitine Acetyltransferase (CrAT) | Mitochondria / Cytosol | Enzyme catalyzing the interconversion of Isobutyryl-CoA and Isobutyrylcarnitine. |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transporter protein for acylcarnitines. |
Interconnection with Central Carbon Metabolic Cycles (e.g., TCA Cycle, Glycolysis)
The metabolic pathway of α-Keto Isovaleric Acid is deeply integrated with the central hubs of carbon metabolism, namely the Tricarboxylic Acid (TCA) Cycle and Glycolysis. This integration ensures that the carbon skeleton of the amino acid valine can be utilized for energy production or redirected based on the cell's metabolic state.
Interconnection with the TCA Cycle
The catabolism of α-Keto Isovaleric Acid provides a direct anaplerotic contribution to the TCA cycle. Anaplerosis is the process of replenishing TCA cycle intermediates that may have been extracted for biosynthesis. wikipedia.org The catabolic pathway proceeds as follows:
α-Keto Isovaleric Acid is converted to isobutyryl-CoA .
Isobutyryl-CoA undergoes a series of enzymatic reactions, including dehydrogenation, hydration, and hydrolysis, to eventually form propionyl-CoA . biologydiscussion.com
Propionyl-CoA, a three-carbon molecule, is carboxylated to form methylmalonyl-CoA .
Methylmalonyl-CoA is then isomerized to succinyl-CoA , a key intermediate of the TCA cycle. biologydiscussion.comlibretexts.orgyoutube.com
By feeding succinyl-CoA into the TCA cycle, the breakdown of α-Keto Isovaleric Acid contributes to the pool of intermediates necessary for both the cycle's oxidative function (producing FADH₂ and NADH for ATP synthesis) and its biosynthetic roles. This classifies valine, its parent amino acid, as glucogenic, because the net influx of a four-carbon intermediate like succinyl-CoA can lead to the net synthesis of oxaloacetate, a precursor for gluconeogenesis. vedantu.comfiveable.me
Table 2: Catabolic Pathway of α-Keto Isovaleric Acid to the TCA Cycle
| Metabolite | Key Enzyme/Process | Relationship to TCA Cycle |
| α-Keto Isovaleric Acid | Branched-Chain α-Keto Acid Dehydrogenase | Initial Substrate |
| Isobutyryl-CoA | Oxidative Decarboxylation | First Acyl-CoA Intermediate |
| Propionyl-CoA | Multi-step Enzymatic Conversion | Three-Carbon Intermediate |
| Methylmalonyl-CoA | Propionyl-CoA Carboxylase | Carboxylated Intermediate |
| Succinyl-CoA | Methylmalonyl-CoA Mutase | Direct Entry Point into TCA Cycle |
Interconnection with Glycolysis
The link between α-Keto Isovaleric Acid metabolism and glycolysis is primarily regulatory and bidirectional, influencing the flow of metabolites between these major pathways.
Influence of α-Keto Isovaleric Acid Catabolites on Glycolytic Flux: Research has shown that intermediates of α-Keto Isovaleric Acid catabolism can exert feedback regulation on enzymes that connect glycolysis to the TCA cycle. Specifically, acyl-CoA derivatives such as isobutyryl-CoA, propionyl-CoA, and methylmalonyl-CoA have been found to inhibit the activity of the pyruvate dehydrogenase (PDH) complex. nih.gov The PDH complex is the critical enzyme that catalyzes the conversion of pyruvate to acetyl-CoA. By inhibiting PDH, these catabolites can reduce the entry of carbon from glycolysis into the mitochondria, thereby modulating the cell's choice of fuel substrates. nih.gov This mechanism may be particularly relevant in metabolic states where there is an abundance of amino acid-derived fuel.
This intricate cross-talk ensures that the catabolism of branched-chain amino acids is tightly coordinated with the central pathways of glucose metabolism, allowing the cell to maintain energy homeostasis and metabolic flexibility.
Advanced Applications of α Keto Isovaleric Acid 13c,d Sodium Salt As a Stable Isotope Tracer
Research in Specific Biological Models and Systems
The versatility of α-Keto Isovaleric Acid-13C,d Sodium Salt allows its application in a wide array of biological models, from single-celled organisms to complex animal systems.
In microbial research, stable isotope tracers are essential for metabolic engineering and understanding fundamental physiology. researchgate.net Organisms like the yeast Saccharomyces cerevisiae and various bacteria are used extensively in industrial fermentation to produce biofuels, pharmaceuticals, and other valuable chemicals. Optimizing these processes requires a deep, quantitative understanding of their metabolic networks.
Labeled precursors are introduced into the culture medium, and their incorporation into amino acids and other products is tracked. creative-proteomics.com For example, studies have used ¹³C-labeled acetate (B1210297) to trace mitochondrial metabolic pathways in yeast. nih.gov this compound serves as a highly specific probe for the BCAA synthesis pathway. By supplying this compound, researchers can precisely measure the flux towards valine and leucine (B10760876) production, bypassing the complexities of earlier metabolic pathways. nih.gov This is particularly useful for:
Pathway Identification: Confirming the steps in BCAA synthesis in newly characterized microbes.
Metabolic Engineering: Quantifying the effect of genetic modifications aimed at overproducing branched-chain amino acids or their derivatives.
Host-Pathogen Studies: In models of bacterial infection, using a labeled substrate that only the bacterium can metabolize (or metabolizes differently) allows researchers to trace the pathogen's metabolic activity while it is inside the host cell, distinguishing it from the host's own metabolism. nih.gov
In plant biology, metabolic pathways are incredibly complex and compartmentalized. Stable isotope tracing provides a crucial method for mapping these networks. nih.gov The synthesis of auxins, a class of vital plant hormones that includes Indole-3-acetic acid (IAA), is a key area of investigation. The primary auxin biosynthesis pathway in plants involves the conversion of tryptophan to Indole-3-pyruvic acid (IPA), which is an α-keto acid. nih.gov This intermediate is then converted to IAA. nih.govnih.gov
While IPA is the direct α-keto acid in this pathway, the use of related labeled compounds like this compound helps in understanding the broader activities of the enzymes involved, such as aminotransferases, which act on a range of α-keto acid substrates. Furthermore, branched-chain amino acid catabolism, which begins with the conversion of valine to α-ketoisovaleric acid, is an active and important pathway in plant mitochondria. nih.gov
Using this compound in plant systems such as Arabidopsis thaliana allows researchers to:
Trace the flow of carbon from BCAA metabolism and its potential intersections with other pathways.
Quantify the rate of valine synthesis and catabolism under different environmental conditions, such as high light or drought stress. nih.gov
Elucidate the roles of specific enzymes by observing how the flow of the isotopic label is altered in genetically modified plants.
Preclinical models are fundamental to understanding human diseases. Stable isotope tracing with molecules like this compound is a cornerstone of this research, particularly in cancer and metabolic syndrome.
Cancer Cell Lines: It is well-established that cancer cells reprogram their metabolism to fuel rapid growth. The metabolism of BCAAs is often deregulated in cancer. nih.gov For example, increased expression of enzymes involved in BCAA metabolism has been linked to tumor growth and resistance to therapy in breast and ovarian cancers. nih.gov By introducing this compound into cancer cell cultures, researchers can directly measure the flux through this pathway. This helps to identify specific metabolic dependencies that could be targeted with drugs. ¹³C-MFA is considered a premier tool for quantitatively mapping these metabolic phenotypes in mammalian cells.
Animal Models: In animal models of metabolic diseases like diabetes or metabolic syndrome, stable isotope tracers are used to study whole-body metabolism in a dynamic way. An animal can be fed a diet containing the labeled compound, and researchers can then track the appearance of the ¹³C and deuterium (B1214612) labels in metabolites in blood plasma, tissues, and expired air. This provides a systems-level view of how nutrients are processed and can reveal how a specific diet or genetic factor leads to metabolic dysfunction. Tracing the fate of labeled α-Keto Isovaleric Acid can reveal how BCAA metabolism is altered in obesity and how it contributes to insulin (B600854) resistance, a hallmark of type 2 diabetes.
Sophisticated Methodologies for Analysis and Experimental Design in α Keto Isovaleric Acid 13c,d Sodium Salt Research
Isotopic Labeling Strategies for α-Keto Isovaleric Acid-13C,d Sodium Salt
Isotopic labeling is a foundational technique in metabolic research that involves replacing an atom in a molecule with its heavy isotope, such as replacing a ¹²C with a ¹³C. This substitution creates a mass-shifted version of the metabolite that can be distinguished from its unlabeled counterpart by mass spectrometry, enabling the tracing of metabolic pathways. The choice of labeling strategy is critical and depends on the specific research question.
The primary decision in designing a tracer experiment is whether to use a uniformly or positionally labeled substrate.
Uniform Labeling: In a uniformly labeled molecule, all atoms of a specific element are replaced with their heavy isotope. For example, a uniformly ¹³C-labeled glucose molecule would be designated as U-¹³C₆-glucose. This approach is beneficial for obtaining a broad overview of how the carbon backbone of a precursor molecule is incorporated into a wide array of downstream metabolites. researchgate.net It is particularly useful in discovery-based metabolomics to identify which pathways are active. nih.gov
Positional (or Selective) Labeling: This strategy involves labeling only specific atoms within a molecule. For instance, α-Keto Isovaleric Acid can be synthesized with ¹³C at a single, defined position. isotope.com This approach is ideal for dissecting specific enzymatic reactions or pathways. A widely used application involves using positionally labeled α-Keto Isovaleric Acid as a precursor to selectively introduce ¹³C and ¹H into the methyl groups of Isoleucine (Ile), Leucine (B10760876) (Leu), and Valine (Val) residues in proteins for NMR studies. eurisotop.com This methyl-selective labeling is crucial for studying the structure and dynamics of large proteins. eurisotop.comnih.gov
The selection between these strategies hinges on the experimental goals. Uniform labeling provides a comprehensive view of carbon fate, while positional labeling offers a higher-resolution view of specific metabolic steps.
Table 1: Comparison of Isotopic Labeling Strategies
| Feature | Uniform Labeling | Positional (Selective) Labeling |
| Definition | All carbons (or other elements) in the molecule are isotopically labeled. | Only specific, predefined carbons in the molecule are labeled. |
| Primary Use Case | Global pathway analysis, identifying active and inactive pathways, determining nutrient contributions to biomass. nih.govescholarship.org | Elucidating specific enzyme mechanisms, tracing rearrangements of the carbon skeleton, selective labeling of biomolecules (e.g., protein methyl groups). eurisotop.comnih.gov |
| Information Yield | Broad overview of carbon flow and metabolite synthesis. nih.gov | Detailed information about a specific reaction or a limited set of pathways. |
| Example Tracer | U-¹³C₆-Glucose nih.gov | [1-¹³C]-α-Ketoisovalerate nih.gov or α-Ketoisovaleric acid (3-methyl-¹³C) isotope.com |
Deep carbon-13 labeling is an advanced experimental design where cells are cultured in a medium in which multiple essential nutrients are almost completely replaced with their uniformly ¹³C-labeled counterparts. nih.govnih.gov This technique aims to achieve a state where nearly all cellular carbon is derived from the labeled sources, leading to high ¹³C enrichment in a vast number of endogenous metabolites. nih.gov
A typical deep labeling experiment involves several key steps:
Custom Medium Formulation: A cell culture medium is prepared where standard carbon sources like glucose and amino acids are substituted with their U-¹³C versions. nih.gov
Cell Culture: Cells, such as the human cancer cell line HCT116, are grown in this deep-labeled medium for a duration sufficient to approach isotopic steady state, where the ¹³C enrichment in metabolites becomes stable over time. nih.govescholarship.org
Metabolite Extraction: After the labeling period, metabolites are rapidly extracted from the cells and the spent medium. nih.gov
Mass Spectrometry Analysis: The extracted samples are analyzed using high-resolution mass spectrometry to determine the mass isotopologue distributions (MIDs) for hundreds of identified metabolites. nih.gov
This approach allows researchers to profile active and inactive metabolic pathways with high confidence. For example, in HCT116 cells, deep labeling revealed that branched-chain keto acids (BCKAs), including α-Keto Isovaleric Acid, were formed from their corresponding amino acids and further metabolized, but did not significantly enter the tricarboxylic acid (TCA) cycle. nih.gov
Table 2: Example Experimental Design for Deep ¹³C Labeling
| Parameter | Description | Example |
| Cell Line | Human colorectal carcinoma cells | HCT116 nih.gov |
| Culture Medium | Custom RPMI 1640 medium | All essential nutrients replaced with uniformly ¹³C-labeled versions (e.g., U-¹³C₆-Glucose). nih.gov |
| Control Group | Cells cultured in identical medium with unlabeled nutrients. | Unlabeled custom RPMI 1640 medium. nih.gov |
| Replicates | Independent biological replicates for statistical power. | Three independent biological replicates. nih.gov |
| Analysis Platform | High-resolution mass spectrometry for accurate mass measurement. | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). nih.gov |
Analytical Techniques for Isotope Ratio and Metabolite Quantification
Mass spectrometry (MS) is the cornerstone analytical tool for metabolomics and isotope tracing studies due to its high sensitivity, specificity, and ability to differentiate between isotopologues based on their mass-to-charge ratio (m/z).
Both gas chromatography and liquid chromatography are used to separate complex mixtures of metabolites before they are introduced into the mass spectrometer for detection and quantification.
GC-MS is a robust and highly reproducible technique for the analysis of volatile and thermally stable small molecules like α-Keto Isovaleric Acid. For non-volatile compounds, chemical derivatization is required to increase their volatility.
In the context of isotope tracing, GC-MS is exceptionally powerful for isotopomer analysis, which is the detailed measurement of the distribution of isotopes within a molecule. nih.gov By fragmenting the derivatized metabolites in the mass spectrometer, GC-MS can provide information about the labeling patterns of specific parts of the molecule. nih.gov This is complementary to techniques like NMR and is particularly advantageous for analyzing fragments larger than three carbons (C3). nih.gov A validated method for determining [1-¹³C]-α-ketoisovalerate enrichment in plasma and tissues has been established using GC-MS, demonstrating its reliability for quantitative isotopic studies. nih.gov The method showed high precision, with the ability to determine enrichment with a coefficient of variation of 1%. nih.gov
Table 3: Typical GC-MS Parameters for α-Keto Isovaleric Acid Analysis
| Parameter | Description | Example |
| Derivatization | Chemical modification to increase volatility for GC analysis. | Methoxyamination followed by silylation (e.g., 1 MEOX; 1 TMS). hmdb.ca |
| GC Column | The stationary phase used to separate metabolites. | 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca |
| Ionization Mode | Method used to ionize the molecules. | Electron Ionization (EI) |
| MS Analyzer | Device that separates ions based on m/z. | Quadrupole or Time-of-Flight (TOF) |
| Application | Specific use in metabolic research. | Determination of extra- and intracellular [1-¹³C]-α-ketoisovalerate enrichments. nih.gov |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the targeted, highly sensitive, and specific quantification of low-abundance metabolites, including α-Keto Isovaleric Acid and its labeled tracers, in complex biological matrices like plasma. nih.gov LC is versatile and can handle a wider range of compounds than GC without the need for derivatization, although derivatization is sometimes used to improve sensitivity. nih.gov
A recently developed LC-MS/MS method allows for the simultaneous analysis of ketone bodies, α-keto acids (including α-Keto Isovaleric Acid), and their stable isotope-labeled tracers in human plasma. nih.gov This method employs a double derivatization strategy followed by a single LC-MS/MS run, providing robust quantification even for structurally similar isomers like the keto acids derived from leucine and isoleucine. nih.gov Such methods are crucial for clinical studies investigating the kinetics of these metabolites in vivo. nih.gov In deep labeling experiments, LC-HRMS (a variant of LC-MS) is used to analyze hundreds of metabolites, providing comprehensive data on pathway activity. nih.govnih.gov
Table 4: LC-MS/MS Methodological Details for α-Keto Acid Analysis
| Parameter | Description | Example from a Published Method nih.gov |
| Sample Type | Biological matrix for analysis. | Human Plasma |
| Derivatization Reagents | Chemicals used to enhance ionization and chromatographic separation. | 4-bromo-N-methylbenzylamine and O-benzylhydroxylamine |
| Chromatography | Separation technique before mass analysis. | High-Performance Liquid Chromatography (HPLC) nih.gov or Ultra-Fast Liquid Chromatography (UFLC) nih.gov |
| LC Column | Stationary phase for separation. | Eclipse Plus C18 column (1.8 μm) nih.gov |
| Detection | Mass spectrometry technique for quantification. | Tandem Mass Spectrometry (MS/MS) |
| Application | Specific use in metabolic research. | Quantitative profiling of ketone bodies and α-keto acids for clinical metabolic kinetics studies. nih.gov |
Mass Spectrometry (MS) Based Approaches
Application of Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (ID-MS) stands as a reference technique for the absolute quantification of metabolites due to its high precision and accuracy. nih.gov The method involves "spiking" a sample with a known quantity of a stable isotope-labeled internal standard, in this case, this compound. This labeled compound is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
The fundamental principle of ID-MS is that the isotopically labeled internal standard behaves identically to the natural analyte during sample preparation, extraction, and ionization. nih.gov Any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally, thus preserving the ratio between them. By measuring the ratio of the signal from the natural analyte to the signal from the known amount of the labeled standard, the absolute concentration of the natural analyte in the original sample can be determined with high accuracy. rsc.org
This technique is particularly powerful in quantitative proteomics and metabolomics, where it provides reliable and reproducible results. nih.gov However, a significant challenge can be the synthesis and availability of high-purity isotope-labeled standards for every analyte of interest. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracing
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. In metabolic research, the use of stable isotope tracers like ¹³C-labeled compounds provides detailed insights into metabolic pathways and fluxes.
Carbon-13 (¹³C) NMR spectroscopy is instrumental in tracking the fate of labeled substrates through metabolic networks. When a ¹³C-labeled substrate such as α-Keto Isovaleric Acid-¹³C,d Sodium Salt is introduced into a biological system, the ¹³C atoms are incorporated into downstream metabolites. ¹³C NMR can then be used to identify the specific carbon positions that have been enriched with ¹³C. researchgate.net
The analysis of the resulting ¹³C-¹³C coupling patterns and chemical shifts in the NMR spectra of the metabolites allows for the determination of the isotopomer distribution. An isotopomer is a molecule that differs only in the isotopic composition of its atoms. By mapping these distributions, researchers can deduce the activity of different metabolic pathways. For example, tracking the ¹³C label from α-Keto Isovaleric Acid can reveal the pathways involved in the synthesis of leucine and valine. sigmaaldrich.com While powerful, the low natural abundance and lower gyromagnetic ratio of ¹³C compared to protons result in lower sensitivity, which can be a limiting factor. nih.govnih.gov
Biological samples typically contain a complex mixture of metabolites, leading to crowded and overlapping spectra in one-dimensional (1D) NMR. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are employed to overcome this challenge by spreading the signals across a second frequency dimension, thereby enhancing resolution.
¹H-¹³C HSQC: This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. It is highly sensitive for detecting ¹³C-labeled positions that have attached protons.
TOCSY: This experiment reveals correlations between all protons within a spin system, helping to identify complete molecules.
Chemoselective derivatization can be used to enhance NMR detection. For instance, reacting carboxyl groups with ¹⁵N-cholamine introduces a tag that can be detected with high sensitivity in HSQC experiments, aiding in the analysis of ¹³C enrichment at the carboxylate and adjacent carbons. nih.gov These 2D NMR methods are invaluable for identifying and quantifying metabolites, including α-Keto Isovaleric Acid and its downstream products, within complex biological extracts.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of α-keto acids from various biological matrices. nih.govrsc.org The method separates compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For α-keto acids, reversed-phase HPLC is commonly employed. nih.gov
Specialized detection methods are often required because many α-keto acids, including α-Keto Isovaleric Acid, lack strong chromophores, making them difficult to detect using standard UV-Vis detectors. xjtu.edu.cn A common approach involves UV detection at a low wavelength, such as 210 nm, although this can sometimes lack specificity. researchgate.net To overcome this, fluorescence and mass spectrometry detectors are frequently used in conjunction with HPLC.
To improve detection sensitivity and selectivity, derivatization is a widely used strategy in HPLC analysis. researchgate.netnih.govmdpi.com This involves chemically modifying the analyte to attach a tag with desirable properties, such as strong UV absorbance or fluorescence. xjtu.edu.cn
For α-keto acids, a common and effective derivatization agent is o-phenylenediamine (B120857) (OPD) or its analogs, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB). rsc.orgrsc.org These reagents react with the α-keto group to form highly fluorescent quinoxaline (B1680401) derivatives. rsc.org This pre-column derivatization significantly enhances the sensitivity of detection, allowing for the quantification of α-keto acids at very low concentrations (nanomolar levels). rsc.orgrsc.org The resulting derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector. rsc.org
Another derivatization reagent used for α-keto acids is 2,4-dinitrophenylhydrazine, which forms hydrazones that can be quantified by HPLC. nih.gov These derivatization strategies are crucial for the accurate measurement of α-Keto Isovaleric Acid in complex biological samples where it is often present in trace amounts. rsc.orgnih.gov
HPLC Derivatization and Detection Parameters
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | rsc.org |
| Reaction | Forms fluorescent quinoxaline derivatives. | rsc.org |
| Detection Method | Fluorescence Detection | rsc.org |
| Excitation Wavelength | 367 nm | rsc.org |
| Emission Wavelength | 446 nm | rsc.org |
| Limit of Detection | 1.3–5.4 nM | rsc.org |
| Limit of Quantification | 4.2–18 nM | rsc.org |
Computational and Theoretical Modeling for Metabolic Network Analysis
Computational and theoretical modeling are indispensable tools for interpreting the large and complex datasets generated by metabolomics experiments. nih.gov These models provide a framework for understanding the systemic behavior of metabolic networks and for predicting how these networks will respond to perturbations.
Metabolic network reconstructions, often at the genome scale, represent the complete set of metabolic reactions occurring in an organism. Databases like KEGG and MetaCyc are valuable resources for this information. nih.gov By integrating experimental data from isotope tracing studies with this compound into these models, researchers can perform Metabolic Flux Analysis (MFA).
MFA is a computational method used to quantify the rates (fluxes) of all reactions in a metabolic network. ¹³C-MFA, which utilizes data from ¹³C labeling experiments, provides a detailed and accurate picture of metabolic pathway activity. This allows for the identification of key enzymes and control points within a pathway, such as the pathways involving α-Keto Isovaleric Acid. researchgate.net
Furthermore, computational tools can assist in:
Visualizing metabolic networks: To identify patterns and connections that might not be apparent from raw data. nih.gov
Pathway prospecting: To identify potential alternative metabolic routes. nih.gov
Dynamic modeling: To understand how metabolite concentrations and fluxes change over time.
These modeling approaches are crucial for translating the analytical data obtained from techniques like MS and NMR into a coherent understanding of cellular metabolism. nih.govresearchgate.net
Implementation of Flux Balance Analysis (FBA) and Constraint-Based Modeling
Flux Balance Analysis (FBA) is a mathematical method used to analyze the flow of metabolites through a metabolic network. nih.gov At its core, FBA relies on the principle of mass conservation and the assumption of a steady state, where the production rate of each internal metabolite equals its consumption rate. nih.gov This approach does not require detailed kinetic parameters, which are often difficult to measure, but instead uses the stoichiometry of metabolic reactions to define a space of possible flux distributions. nih.gov
Constraint-based modeling, of which FBA is a primary example, utilizes a stoichiometric matrix (S) that represents the network of all known metabolic reactions in an organism. nih.gov The fundamental equation of FBA is Sv = 0, where 'v' is the vector of all reaction fluxes. nih.gov This equation establishes the steady-state constraint. nih.gov Additional constraints are applied to limit the flux through certain reactions based on experimental data, such as nutrient uptake rates. An objective function, typically representing a biological goal like the maximization of biomass production, is then optimized using linear programming to predict a likely flux distribution through the entire network. nih.gov
The use of this compound as a tracer provides crucial experimental data that can be integrated as additional constraints to refine FBA models. By measuring the incorporation of the 13C and deuterium (B1214612) labels into downstream metabolites, researchers can impose bounds on the fluxes through specific pathways, such as valine catabolism. nih.gov For example, tracking the labeled atoms from α-Ketoisovaleric acid to intermediates of the TCA cycle can provide quantitative data on the contribution of this amino acid to central carbon metabolism. This integration of isotope labeling data significantly improves the predictive accuracy of constraint-based models. nih.gov
Table 1: Key Components of Flux Balance Analysis
| Component | Description | Role in Research with this compound |
|---|---|---|
| Stoichiometric Matrix (S) | A matrix containing the stoichiometric coefficients for all metabolites in all reactions within the network. nih.gov | Defines the complete set of possible metabolic transformations for α-Ketoisovaleric acid and its downstream products. |
| Flux Vector (v) | A vector representing the rates (fluxes) of all reactions in the metabolic network. nih.gov | The primary output of FBA, predicting the rate of reactions involved in valine metabolism. |
| Steady-State Assumption (Sv=0) | The core constraint assuming that the concentration of internal metabolites remains constant over time. nih.gov | Allows for the calculation of flux distribution without requiring kinetic parameters. |
| Constraints | Upper and lower bounds placed on individual fluxes based on thermodynamic feasibility or experimental data (e.g., nutrient uptake). nih.gov | Isotope tracing data from this compound is used to set specific constraints on the fluxes of related pathways. |
| Objective Function (Z) | A biological objective that the cell is assumed to be optimizing, such as maximizing biomass or ATP production. nih.gov | Guides the selection of a single optimal flux distribution from the range of possible solutions. |
Principles of Metabolic Network Reconstruction and Simulation
Metabolic network reconstruction is the process of compiling all known metabolic reactions in an organism from genomic and biochemical data to create a comprehensive, structured model. ucsd.eduwikipedia.org This process begins with the annotation of an organism's genome to identify genes that encode metabolic enzymes. ucsd.edu This information, supplemented by literature and biochemical databases (like KEGG and BioCyc), is used to assemble a network of enzymes, metabolites, and the reactions they catalyze. wikipedia.org
A high-quality reconstruction includes details such as reaction stoichiometry, subcellular compartmentalization (e.g., mitochondria, cytosol), and the relationships between genes, proteins, and reactions. pnas.org For instance, the reconstruction of amino acid metabolism in human mitochondria involves identifying all enzymes in the pathway, their specific locations, and how intermediates are transported across mitochondrial membranes. nih.gov
Once reconstructed, the network is converted into a mathematical model for simulation. wikipedia.org These simulations allow researchers to predict how the organism will respond to genetic or environmental changes. When studying the metabolism of this compound, a reconstructed network is essential. It provides the map upon which the flow of the labeled atoms can be traced. nih.gov For example, a simulation might predict the distribution of 13C from the tracer into various products of valine catabolism, such as succinyl-CoA or other TCA cycle intermediates. nih.gov The experimental data obtained from tracing the isotope can then be compared to the simulation's predictions to validate or refine the reconstructed network, identifying missing reactions or incorrect pathway connections. nih.gov
Table 2: Steps in Metabolic Network Reconstruction and Simulation
| Step | Description | Relevance to this compound |
|---|---|---|
| Genome Annotation | Identifying genes encoding metabolic enzymes from an organism's genomic sequence. ucsd.edu | Identifies the enzymes responsible for metabolizing α-Ketoisovaleric acid. |
| Pathway Assembly | Connecting enzymes and metabolites into pathways based on biochemical databases and literature. wikipedia.org | Builds the specific catabolic pathway for valine and its connections to central metabolism. |
| Model Formulation | Converting the network into a mathematical format, typically a stoichiometric matrix, for computational analysis. wikipedia.org | Creates a computable model that can simulate the fate of this compound. |
| Simulation and Isotope Tracing | Using the model to predict metabolic fluxes and the distribution of isotopic labels from a tracer. nih.gov | Predicts how the 13C label from the tracer will be incorporated into downstream metabolites. |
| Model Validation and Refinement | Comparing simulation results with experimental data to improve the accuracy of the network reconstruction. nih.gov | Experimental measurements of label incorporation are used to confirm or correct the reconstructed pathways. |
Advanced Algorithms for Isotope Tracing Data Integration and Interpretation
The analysis of data from stable isotope tracing experiments, such as those using this compound, requires sophisticated algorithms. nih.gov When a labeled substrate is metabolized, it generates a complex pattern of labeled and unlabeled versions of downstream metabolites. These different labeled forms of a single metabolite are known as isotopologues or mass isotopomers. nih.gov Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy measure the abundance of each isotopologue, resulting in a mass distribution vector (MDV) for each metabolite of interest. nih.govnih.gov
Interpreting these MDVs to determine metabolic fluxes is a complex computational problem. psu.edu Advanced algorithms are employed to connect the measured MDVs to the underlying fluxes. These algorithms use the known biochemistry of the metabolic network to simulate the flow of isotopes for a given set of fluxes and then compare the predicted MDVs with the experimentally measured ones. nih.gov By iteratively adjusting the flux values, the algorithm seeks the best fit between the simulated and experimental data, thereby providing a quantitative estimate of the metabolic fluxes. nih.gov
For example, when this compound is introduced into a biological system, its labeled carbon atom can be traced through the valine catabolic pathway into intermediates of the TCA cycle. An algorithm would take the measured MDVs of metabolites like succinate (B1194679) and fumarate (B1241708) and use them to calculate the rate at which valine is being used as a carbon source for the TCA cycle, relative to other sources like glucose or glutamine. nih.gov These methods can distinguish between different metabolic routes and provide a highly detailed picture of intracellular metabolism. mdpi.com
Table 3: Hypothetical Mass Distribution Vector (MDV) for a Downstream Metabolite
| Isotopologue | Description | Fractional Abundance (%) | Interpretation |
|---|---|---|---|
| M+0 | Metabolite with no 13C atoms (unlabeled). | 65% | Represents the fraction derived from unlabeled sources. |
| M+1 | Metabolite with one 13C atom. | 30% | Represents the fraction derived directly from the α-Keto Isovaleric Acid-13C tracer. |
| M+2 | Metabolite with two 13C atoms. | 5% | May indicate contributions from other labeled sources or multiple rounds of a metabolic cycle. |
This table presents a simplified, hypothetical example of a Mass Distribution Vector (MDV) for a 4-carbon metabolite downstream of this compound, illustrating how isotope tracing data is represented.
Future Directions and Emerging Research Avenues Utilizing α Keto Isovaleric Acid 13c,d Sodium Salt
Integration with Multi-Omics Data for Systems Biology Approaches
The ultimate goal of systems biology is to develop a comprehensive, quantitative understanding of how biological components interact. The integration of data from various "omics" platforms is central to achieving this goal. nih.gov Using tracers like α-Keto Isovaleric Acid-13C,d Sodium Salt to generate precise metabolomics data is a critical component of this strategy, providing functional context to genomic, transcriptomic, and proteomic information. researchgate.net
A multi-omics approach provides a holistic view of cellular regulation that no single technique can offer. nih.govqiagenbioinformatics.com While transcriptomics reveals which genes are being expressed and proteomics identifies the proteins that are present, metabolomics, particularly when enhanced with stable isotope tracers, measures the actual functional output of these genes and proteins in the form of metabolic reaction rates, or fluxes. nih.gov
The use of this compound is pivotal in this integration. By tracing the path of the ¹³C and deuterium (B1214612) labels through various metabolic pathways, researchers can quantify the flux through BCAA synthesis and catabolism. nih.gov This metabolic flux data can then be correlated with other omics datasets. For example, an observed increase in the catabolism of the tracer might be mechanistically explained by the upregulation of genes encoding key enzymes like branched-chain amino acid aminotransferase (BCAT) or the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a finding that can be validated at the protein level with proteomics. nih.govnih.gov This synergistic analysis moves beyond simple correlation to establish causal links between gene expression, protein abundance, and metabolic function.
| Omics Layer | Information Provided | Contribution from α-Keto Isovaleric Acid-13C,d Tracer | Integrated Biological Insight |
|---|---|---|---|
| Transcriptomics | Measures mRNA levels, indicating gene expression and potential for protein synthesis. nih.gov | Provides functional context to observed changes in gene expression related to metabolic pathways. | Reveals how genetic regulation and protein expression translate into functional metabolic reprogramming, such as a shift in energy production or biomass synthesis under specific conditions. researchgate.net |
| Proteomics | Quantifies protein abundance, representing the cellular machinery available to perform functions. | Helps confirm that changes in metabolic flux are accompanied by corresponding changes in the abundance of specific enzymes. | |
| Metabolomics | Measures metabolite concentrations and, with isotope tracing, quantifies metabolic flux through biochemical pathways. nih.gov | Directly measures the rate of BCAA metabolism and its contribution to downstream pathways like the TCA cycle or lipogenesis. nih.gov |
Development of Novel Isotope Labeling Methodologies and Analytical Technologies
The full potential of this compound is realized through the continuous advancement of labeling strategies and the analytical technologies used to detect the tracers.
Future research in labeling methodologies includes the development of more efficient and specific precursor delivery systems to target particular cell types or subcellular compartments. The use of α-ketoisovalerate as a precursor for methyl-selective isotope labeling in proteins for Nuclear Magnetic Resonance (NMR) spectroscopy is a well-established technique, particularly in prokaryotic expression systems. nih.govunl.pt Emerging research focuses on optimizing these protocols for eukaryotic systems, which are often required for producing complex mammalian proteins. nih.gov Furthermore, novel synthetic chemistry approaches are being explored to allow for "late-stage" isotope labeling, which can reduce the cost and complexity of synthesizing intricate labeled molecules. springernature.com
Analytically, high-resolution mass spectrometry (MS) and NMR spectroscopy are the primary technologies for tracking stable isotopes. nih.govnih.gov
Mass Spectrometry (MS): Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are essential for separating complex biological mixtures and measuring the mass isotopologue distribution (MID) of metabolites. pnas.orgnih.gov High-resolution instruments can distinguish between isotopologues with very small mass differences, which is crucial for complex tracers. nih.gov The data generated is fundamental for computational approaches like Isotope-Assisted Metabolic Flux Analysis (iMFA), which mathematically calculates intracellular reaction rates. mdpi.com
Nuclear Magnetic Resonance (NMR): NMR provides unique structural information, allowing for the determination of positional isotopomers (where the label is located within a molecule), which can offer deeper insights into reaction mechanisms and pathway routing than MS alone. nih.govunl.pt Methyl-detected NMR spectroscopy, which often relies on precursors like α-ketoisovalerate, is particularly powerful for studying the structure and dynamics of large proteins and protein complexes. nih.gov
| Technology | Primary Application for Labeled α-Keto Isovaleric Acid | Key Advantages | Emerging Developments |
|---|---|---|---|
| LC-MS/GC-MS | Quantifying mass isotopologue distributions (MIDs) of downstream metabolites for metabolic flux analysis. pnas.orgnih.gov | High sensitivity, high throughput, ability to analyze complex mixtures. nih.gov | Improved chromatographic separation, higher resolution mass analyzers, and advanced data analysis software for automated isotopologue detection. nih.gov |
| NMR Spectroscopy | Determining positional isotopomers, studying protein structure and dynamics via selectively labeled methyl groups. nih.govunl.pt | Provides detailed structural information, non-destructive. | Higher field magnets, advanced pulse sequences, and optimized labeling strategies for studying larger and more complex biological systems. |
Application in Understanding and Characterizing Metabolic Adaptations in Biological Systems
A key future direction is applying these integrated methodologies to understand how biological systems metabolically adapt to different physiological states, environmental pressures, or diseases. This compound is an ideal tracer for investigating the role of BCAA metabolism, which is increasingly recognized as a critical node in cellular regulation.
Emerging research in this area includes:
Biopharmaceutical Production: In cell cultures used for producing therapeutic proteins, such as Chinese Hamster Ovary (CHO) cells, metabolic efficiency is critical. Tracing experiments with labeled BCAA precursors help identify metabolic bottlenecks and by-products that can inhibit cell growth or productivity. pnas.orgresearchgate.netdigitellinc.com This knowledge can be used to engineer cell lines or optimize culture media to enhance the production of biotherapeutics.
Cancer Metabolism: Cancer cells exhibit profound metabolic reprogramming to support rapid proliferation. While much focus has been on glucose and glutamine, the role of BCAA metabolism is an active area of investigation. rsc.org Tracers like α-Keto Isovaleric Acid-13C,d can elucidate how BCAAs contribute to the energy production, biosynthesis, and redox balance of tumor cells, potentially revealing novel therapeutic targets.
Organ-Specific Metabolism: The metabolism of BCAAs varies significantly between different organs, such as muscle, liver, and brain. nih.gov Recent studies using ex vivo human liver tissue have employed ¹³C tracers to challenge the long-held belief that the liver has limited capacity for BCAA transamination, showing that this pathway is indeed active. nih.gov Using doubly-labeled tracers in such systems can further dissect the interplay between organs and how metabolic diseases like insulin (B600854) resistance or non-alcoholic fatty liver disease disrupt these processes.
These research avenues highlight the immense potential of this compound. By combining this precise metabolic tracer with systems biology approaches and advanced analytical technologies, scientists are poised to uncover new layers of metabolic regulation, paving the way for innovations in biotechnology and medicine.
Q & A
Basic Research Questions
Q. What is the role of isotopic labeling (13C and deuterium) in α-Keto Isovaleric Acid-13C,d Sodium Salt for metabolic studies?
- Methodological Answer : The 13C and deuterium labels enable precise tracking of metabolic pathways using techniques like LC-MS or NMR. For example, 13C labeling allows tracing carbon flux in branched-chain amino acid (BCAA) catabolism, while deuterium labeling can monitor hydrogen transfer kinetics in enzyme-catalyzed reactions. Researchers should validate isotopic enrichment (≥98 atom% 13C/D) via mass spectrometry to ensure data reliability .
Q. How should stock solutions of this compound be prepared to maintain stability?
- Methodological Answer : Dissolve the compound in deuterium-depleted water or phosphate-buffered saline (pH 7.4) at concentrations ≤10 mM. Filter-sterilize (0.22 µm) to remove particulates and store aliquots at -80°C under inert gas (e.g., argon) to prevent degradation. Avoid repeated freeze-thaw cycles, as deuterium exchange may alter isotopic integrity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Ultrafast LC-MS with a C18 column (e.g., Waters Acquity UPLC BEH C18) is optimal. Use a mobile phase of 0.1% formic acid in water/acetonitrile with negative ion mode detection. Calibrate with [U-13C]KIV as an internal standard to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve spectral overlap in NMR studies caused by multiple isotopic labels (13C and deuterium)?
- Methodological Answer : Employ 2D heteronuclear single quantum coherence (HSQC) NMR to distinguish 13C and deuterium signals. For example, deuterium decoupling during 13C acquisition reduces splitting artifacts. Additionally, use deuterium-depleted solvents to minimize background interference .
Q. What experimental design considerations are critical for metabolic flux analysis using this compound?
- Methodological Answer :
- Isotopic Steady State : Pre-incubate cells with labeled media for ≥3 cell doublings to ensure isotopic equilibrium.
- Tracer Dilution : Account for natural abundance 13C (1.1%) using correction algorithms like Isotopomer Spectral Analysis (ISA).
- Data Validation : Cross-validate flux results with parallel experiments using unlabeled or differentially labeled analogs (e.g., [13C5]KIV) .
Q. How do isotopic impurities (e.g., residual 12C or protium) impact data interpretation in kinetic studies?
- Methodological Answer : Impurities >2% can skew kinetic isotope effect (KIE) measurements. Mitigate by:
- Purification : Use preparative HPLC to isolate high-purity fractions (≥99% isotopic enrichment).
- Baseline Correction : Subtract natural abundance signals from MS/MS spectra using software tools like XCalibur or Skyline .
Q. What strategies address contradictions in enzyme inhibition studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
